molecular formula C8H16ClNO2 B1391286 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride CAS No. 193537-75-6

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Cat. No.: B1391286
CAS No.: 193537-75-6
M. Wt: 193.67 g/mol
InChI Key: ACGTVBMLMATARD-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several methods, including the following:

  • Reduction of Piperidine Derivatives: Piperidine derivatives can be reduced using hydrogenation techniques to produce this compound.

  • Alkylation of Piperidine: Piperidine can be alkylated with ethyl halides to form the desired compound.

  • Hydrochloride Formation: The carboxylic acid group of 1-ethylpiperidine is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above methods. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form piperidine-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Piperidine-4-carboxylic acid derivatives.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

1-Ethylpiperidine-4-carboxylic acid hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the modulation of enzyme activities.

  • Medicine: It is involved in the development of pharmaceuticals, including PARP-1 inhibitors, which are used in cancer therapy.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethylpiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in the case of PARP-1 inhibitors, the compound interferes with the DNA repair process by inhibiting the PARP-1 enzyme, leading to the accumulation of DNA damage in cancer cells.

Molecular Targets and Pathways Involved:

  • PARP-1 Enzyme: Inhibition of PARP-1 leads to the disruption of DNA repair pathways.

  • Other Enzymes: The compound may interact with other enzymes involved in cellular processes.

Comparison with Similar Compounds

  • Nipecotic Acid: A piperidine derivative with similar biological activity.

  • Isonipecotic Acid: Another piperidine derivative used in research and industry.

Properties

IUPAC Name

1-ethylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-9-5-3-7(4-6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGTVBMLMATARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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